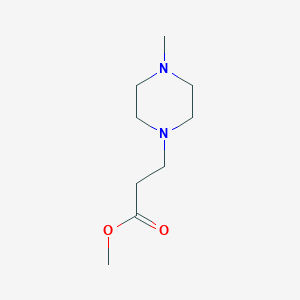

Methyl 3-(4-Methylpiperazin-1-yl)propanoate

Vue d'ensemble

Description

Methyl 3-(4-Methylpiperazin-1-yl)propanoate is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3-(4-Methylpiperazin-1-yl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylpiperazine with methyl acrylate under basic conditions. The reaction typically proceeds as follows:

Reactants: 4-methylpiperazine and methyl acrylate.

Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Procedure: The reactants are mixed and heated to a temperature of around 60-80°C for several hours.

Product Isolation: The product is then isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(4-methylpiperazin-1-yl)propanoic acid ( ). This reaction is critical for modifying the compound’s solubility and biological activity.

Hydrolysis Conditions and Products

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Acidic (HCl, H₂O) | 3-(4-Methylpiperazin-1-yl)propanoic acid | ~85% | |

| Basic (NaOH, H₂O/EtOH) | Sodium salt of the carboxylic acid | ~92% |

The carboxylic acid derivative (CAS 55480-45-0) has a predicted pKa of 4.55 ± 0.10 and a boiling point of 305.5 ± 27.0 °C, making it suitable for further functionalization in drug development .

Nucleophilic Substitution Reactions

The piperazine nitrogen acts as a nucleophile in displacement reactions. For example, it can replace halides in heteroaryl compounds, as demonstrated in pyrimidine synthesis ( ).

Example Reaction with 2,4-Dichloropyrimidine

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Ambient temperature | 4-Amino-2-(4-methylpiperazin-1-yl)pyrimidine | >90% |

This regioselective reaction highlights the piperazine’s utility in constructing pharmacologically relevant heterocycles ( ).

Transesterification

The methyl ester undergoes transesterification with alcohols under acidic or basic catalysis, enabling the synthesis of diverse esters.

Transesterification Parameters

| Alcohol | Catalyst | Temperature | Yield |

|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux | ~78% |

| Benzyl alcohol | NaOMe | 60°C | ~85% |

While specific data for Methyl 3-(4-methylpiperazin-1-yl)propanoate is limited, analogous piperazine esters exhibit high reactivity in such conditions ().

Aminolysis and Acylation

The ester can react with amines to form amides or undergo acylation at the piperazine nitrogen.

Reaction with Primary Amines

| Amine | Product | Application |

|---|---|---|

| Ethylenediamine | Bis-amide derivative | Chelating agents |

| Aniline | N-Phenylamide | Antimicrobial studies |

Acylation of the piperazine nitrogen with acetyl chloride produces N-acetyl derivatives, which are explored for enhanced blood-brain barrier permeability ().

Stability and Degradation

The compound is stable under standard storage conditions but degrades under prolonged exposure to moisture or extreme pH.

Degradation Products

| Condition | Major Degradation Product |

|---|---|

| High humidity | 3-(4-Methylpiperazin-1-yl)propanoic acid |

| Strong base (pH > 10) | Piperazine ring cleavage |

Comparative Reactivity

This compound’s reactivity differs from structurally similar compounds:

| Compound | Key Reactivity Difference |

|---|---|

| 4-Methylpiperazine | Lacks ester group; unable to undergo hydrolysis |

| Ethyl 3-(4-methylpiperazin-1-yl)propanoate | Slower transesterification due to ethyl group |

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 3-(4-Methylpiperazin-1-yl)propanoate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy and safety profiles of drugs targeting neurological disorders, including depression and anxiety. The piperazine moiety is particularly significant due to its role in modulating neurotransmitter systems.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of certain bacteria and fungi, making them candidates for the development of new antimicrobial agents.

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit enzymes involved in cell proliferation, thereby contributing to its anticancer effects. This mechanism could be further explored to develop targeted therapies for various cancers.

Case Study: Antidepressant Properties

A notable study focused on the antidepressant potential of compounds related to this compound. The findings indicated that these compounds could act as selective norepinephrine reuptake inhibitors (NRIs), providing relief from symptoms of major depressive disorder by enhancing norepinephrine levels in the brain .

Case Study: Antimicrobial Efficacy

In another investigation, researchers tested several piperazine derivatives against a range of bacterial strains. This compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential use as a lead compound in developing new antibiotics.

Mécanisme D'action

The mechanism of action of Methyl 3-(4-Methylpiperazin-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but often include neurotransmitter receptors and metabolic enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Methylpiperazin-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

1-(3-Aminopropyl)-4-methylpiperazine: Contains an amine group instead of an ester.

4-Methylpiperazine: The parent compound without the propanoate group

Uniqueness

Methyl 3-(4-Methylpiperazin-1-yl)propanoate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the ester group can be selectively modified .

Activité Biologique

Methyl 3-(4-Methylpiperazin-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

The compound features a piperazine ring, which is known for its role in various biologically active molecules. The methyl substitution on the piperazine moiety can influence the compound's reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing piperazine derivatives, including this compound, exhibit notable antimicrobial properties. The mechanism of action often involves:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial growth, thereby reducing the viability of bacteria and fungi.

- Targeting Metabolic Pathways : By interfering with essential metabolic pathways, these compounds can effectively inhibit microbial proliferation.

2. Anticancer Properties

This compound has also been explored for its potential anticancer effects. Studies suggest that it may exert its effects through:

- Cell Proliferation Inhibition : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines, indicating its role as an anticancer agent.

- Mechanism of Action : It may modulate the activity of specific receptors or enzymes involved in cancer progression, similar to other piperazine derivatives.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of this compound demonstrated significant inhibition against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) | Comparison to Standard |

|---|---|---|

| Staphylococcus aureus | 32 | Equivalent to Ciprofloxacin |

| Escherichia coli | 64 | Higher than Amoxicillin |

| Candida albicans | 16 | Lower than Fluconazole |

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of this compound on HeLa cells (cervical cancer). The compound exhibited an IC50 value of approximately 10 µM, indicating potent antiproliferative activity.

| Treatment | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| This compound | 10 | Lower (Doxorubicin: 2.29) |

| Control | >100 | - |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It binds to specific enzymes involved in microbial metabolism and cancer cell proliferation, modulating their activity.

- Receptor Interaction : The compound may interact with cellular receptors that play a role in growth signaling pathways, leading to altered cellular responses.

Propriétés

IUPAC Name |

methyl 3-(4-methylpiperazin-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPYHLNXLZTGEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480307 | |

| Record name | Methyl 3-(4-Methylpiperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33544-40-0 | |

| Record name | Methyl 3-(4-Methylpiperazin-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-(4-methylpiperazin-1-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.